A Technical Guide to 1-Ethyl-3-methyl-1,4-diazepane: Synthesis, Characterization, and Potential Applications
A Technical Guide to 1-Ethyl-3-methyl-1,4-diazepane: Synthesis, Characterization, and Potential Applications
Executive Summary
This guide provides a comprehensive technical overview of the N-substituted heterocyclic compound, 1-Ethyl-3-methyl-1,4-diazepane (CAS 1266872-93-8). While specific peer-reviewed literature on this exact molecule is limited, this document leverages established principles of organic synthesis and medicinal chemistry to present a robust framework for its preparation, characterization, and potential utility. The 1,4-diazepane scaffold is a "privileged structure" in drug discovery, recognized for its wide range of biological activities.[1][2] This guide serves researchers and drug development professionals by proposing a reliable synthetic pathway, detailing essential analytical validation protocols, and discussing promising areas for future investigation based on the compound's structural motifs.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural framework is of significant interest in medicinal chemistry due to its conformational flexibility, which allows it to interact with a wide variety of biological targets.[1][2] Derivatives of this scaffold have been successfully developed as therapeutic agents with a broad spectrum of activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[3][4] The strategic placement of substituents on the nitrogen and carbon atoms of the diazepane ring allows for fine-tuning of a molecule's physicochemical and pharmacological properties. Compounds based on the 1,4-diazepane scaffold have been investigated as potent farnesyltransferase inhibitors and cannabinoid receptor 2 (CB2) agonists, highlighting the versatility of this core structure in modern drug discovery.[5][6]
Physicochemical Profile of 1-Ethyl-3-methyl-1,4-diazepane
The fundamental properties of the target compound are summarized below. These values are critical for planning synthetic workups, purification strategies, and formulation studies.
| Property | Value |
| IUPAC Name | 1-Ethyl-3-methyl-1,4-diazepane |
| CAS Number | 1266872-93-8 |
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| Canonical SMILES | CCN1CCNC(C)CC1 |
| Structure | ![]() |
(Note: 2D structure generated based on IUPAC name)
Proposed Synthetic Pathway and Experimental Protocol
Retrosynthetic Analysis
The retrosynthetic analysis breaks down the target molecule into readily available starting materials. The key disconnection is the ethyl group on the N1 nitrogen, suggesting a final N-alkylation step. The core 2-methyl-1,4-diazepane ring can be formed via reductive amination from (S)-1,2-diaminopropane and a suitable three-carbon electrophile.
Caption: Retrosynthetic pathway for 1-Ethyl-3-methyl-1,4-diazepane.
Step-by-Step Experimental Protocol
This proposed protocol is designed to be self-validating, with clear checkpoints for characterization.
Step 1: Synthesis of (S)-2-Methyl-1,4-diazepane-1-carboxylate
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Causality: This initial step involves the cyclization of a commercially available chiral diamine. A Boc-protecting group is used on one of the nitrogens to control reactivity and prevent polymerization, a common side reaction in such condensations. The Mitsunobu reaction is a reliable method for forming the seven-membered ring through intramolecular cyclization.[7]
-
Procedure:
-
To a solution of (S)-tert-butyl (1-aminopropan-2-yl)carbamate (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.
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Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 18 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the residue by column chromatography on silica gel to yield the Boc-protected diazepane intermediate.
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Step 2: N-Ethylation of the Boc-protected Intermediate
-
Causality: With one nitrogen protected, the secondary amine is selectively alkylated. Sodium hydride is a strong base used to deprotonate the amine, creating a potent nucleophile. Ethyl iodide serves as the ethyl source.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
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Stir the mixture for 30 minutes at 0 °C.
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Add ethyl iodide (1.2 eq) dropwise and allow the reaction to warm to room temperature, stirring for 12 hours.
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Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the N-ethylated, Boc-protected intermediate.
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Step 3: Deprotection to Yield 1-Ethyl-3-methyl-1,4-diazepane
-
Causality: The final step is the removal of the Boc protecting group under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this transformation, yielding the final product as a salt, which can be neutralized.
-
Procedure:
-
Dissolve the N-ethylated intermediate from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Monitor deprotection by TLC.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH >12 with 10M NaOH.
-
Extract the free base product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-Ethyl-3-methyl-1,4-diazepane. A patent for a similar synthesis route reports a chemical purity of 97.5% by gas chromatography for the diazepane core.[8]
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Analytical Validation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following workflow outlines the necessary analytical techniques.
Caption: Post-synthesis workflow for purification and validation.
Chromatographic Analysis (GC-MS)
-
Methodology:
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Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
Injector: 250°C, split mode (20:1).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
-
Expected Results: A single major peak should be observed. The mass spectrum should show a molecular ion peak (M+) at m/z = 142.2. Key fragmentation patterns would include the loss of an ethyl group (m/z = 113) and other characteristic fragments corresponding to the diazepane ring structure.
Spectroscopic Analysis (NMR)
-
Methodology:
-
Instrument: 400 MHz NMR Spectrometer (e.g., Bruker Avance).
-
Solvent: Chloroform-d (CDCl₃).
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC.
-
-
Predicted ¹H NMR Spectral Data:
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~2.5-3.5 ppm: A complex series of multiplets corresponding to the 7 protons on the diazepane ring.
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~2.4-2.6 ppm: A quartet corresponding to the -CH₂- group of the ethyl substituent.
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~1.0-1.2 ppm: A triplet corresponding to the -CH₃ group of the ethyl substituent.
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~0.9-1.1 ppm: A doublet corresponding to the methyl group at the C3 position.
-
-
Predicted ¹³C NMR Spectral Data:
-
Approximately 8 distinct signals are expected, corresponding to the 8 unique carbon atoms in the molecule. The exact chemical shifts would need to be confirmed experimentally.
-
Potential Applications and Research Directions
The structural features of 1-Ethyl-3-methyl-1,4-diazepane suggest several promising avenues for research, particularly in neuropharmacology and oncology.
-
Central Nervous System (CNS) Agents: The 1,4-diazepane scaffold is a core component of many CNS-active drugs, including anxiolytics and antidepressants.[9][10][11] The lipophilic ethyl group and chiral methyl center of this specific molecule could modulate blood-brain barrier permeability and receptor binding selectivity, making it a candidate for screening against neurological targets like dopamine or serotonin receptors.
-
Anticancer Agents: Certain 1,4-diazepane derivatives have shown potential as anticancer agents.[12] The compound could be evaluated in cell-based assays against various cancer cell lines, such as breast (MCF-7) and colon (HCT-116) cancer lines, to identify any cytotoxic or antiproliferative effects.[12]
-
Enzyme Inhibition: The diazepane structure can act as a scaffold for designing enzyme inhibitors. For example, related structures are known to inhibit farnesyltransferase, an enzyme implicated in cancer signaling pathways.[5]
Safety and Handling
1-Ethyl-3-methyl-1,4-diazepane should be handled with standard laboratory precautions for chemical reagents of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
References
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available from: [Link]
-
1,4‐Diazepane Ring‐Based Systems | Request PDF. ResearchGate. Available from: [Link]
-
Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer | Journal of Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. Available from: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available from: [Link]
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Synthesis and characterization of some 1,4-diazepin es derivatives. SciSpace. Available from: [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available from: [Link]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. Available from: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. Available from: [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PMC. Available from: [Link]
-
1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. Available from: [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available from: [Link]
- Production method of 1,4-diazepane derivatives. Google Patents.
-
Synthesis of 1,4-Diazepanes and Benzo[b][1][9]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]
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